molecular formula C21H24N6OS B10919834 N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10919834
M. Wt: 408.5 g/mol
InChI Key: LRMMYUWTTFMMCS-UHFFFAOYSA-N
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Description

N~7~-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N7-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolo[1,5-a]pyrimidine core through cyclization reactions. Common reagents used in these reactions include various amines, aldehydes, and nitriles. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents and conditions used in these reactions include acids, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~7~-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N7-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar compounds to N7-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE include other triazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and properties. Some examples of similar compounds include:

  • 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 1,2,4-Triazolo[1,5-d][1,2,4]triazines
  • 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds

These compounds are often compared based on their thermal stability, reactivity, and biological activities to highlight the uniqueness of N7-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE.

Properties

Molecular Formula

C21H24N6OS

Molecular Weight

408.5 g/mol

IUPAC Name

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H24N6OS/c1-5-21(3,4)13-6-7-14-15(10-22)19(29-17(14)9-13)26-18(28)16-8-12(2)25-20-23-11-24-27(16)20/h8,11,13H,5-7,9H2,1-4H3,(H,26,28)

InChI Key

LRMMYUWTTFMMCS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=NC4=NC=NN34)C

Origin of Product

United States

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